2,2,6,6-Tetramethylpiperidin-4-yl isocyanate

Isocyanate reaction kinetics Hindered amine light stabilizer synthesis Dibutyltin dilaurate catalysis

2,2,6,6-Tetramethylpiperidin-4-yl isocyanate (IUPAC: 4-isocyanato-2,2,6,6-tetramethylpiperidine) is a bifunctional hindered amine building block bearing a reactive isocyanate group at the 4-position of a sterically shielded piperidine ring. With molecular formula C₁₀H₁₈N₂O and molecular weight 182.26 g·mol⁻¹, the compound exhibits a calculated density of 1.01–1.02 g·cm⁻³, a boiling point of approximately 226 °C at 760 mmHg, and a flash point of ~91 °C.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
CAS No. 84712-82-3
Cat. No. B12650410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethylpiperidin-4-yl isocyanate
CAS84712-82-3
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)N=C=O)C
InChIInChI=1S/C10H18N2O/c1-9(2)5-8(11-7-13)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3
InChIKeyDURXSPOWVBWKMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,6,6-Tetramethylpiperidin-4-yl Isocyanate (CAS 84712-82-3): Procurement-Relevant Chemical Identity and Reactivity Profile


2,2,6,6-Tetramethylpiperidin-4-yl isocyanate (IUPAC: 4-isocyanato-2,2,6,6-tetramethylpiperidine) is a bifunctional hindered amine building block bearing a reactive isocyanate group at the 4-position of a sterically shielded piperidine ring. With molecular formula C₁₀H₁₈N₂O and molecular weight 182.26 g·mol⁻¹, the compound exhibits a calculated density of 1.01–1.02 g·cm⁻³, a boiling point of approximately 226 °C at 760 mmHg, and a flash point of ~91 °C . The isocyanate functionality confers high electrophilic reactivity toward amines, alcohols, and thiols, enabling efficient formation of ureas, carbamates, and thiocarbamates under mild conditions. Unlike its nitroxide-radical analog 4-isocyanato-TEMPO (CAS 88418-69-3), the title compound is non-paramagnetic, a distinction that critically determines its suitability for radical-sensitive polymerization and NMR-characterizable intermediate applications [1].

Why Generic Substitution of 2,2,6,6-Tetramethylpiperidin-4-yl Isocyanate Fails: Functional Group Uniqueness and Downstream Consequence Mismatches


Procurement decisions that treat this hindered amine isocyanate as interchangeable with 4-hydroxy-2,2,6,6-tetramethylpiperidine (TMP), 4-amino-TMP, or bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate (Tinuvin 770) overlook a fundamental distinction: the isocyanate group enables covalent incorporation into polymer backbones via urea or urethane linkages, whereas hydroxyl- or secondary-amine-terminated analogs require a separate isocyanate co-reactant to achieve chain anchoring [1] [2]. Physically blended HALS such as Tinuvin 770 are subject to leaching, migration, and surface-bloom phenomena that permanently bound stabilizers resist [2]. Furthermore, the absence of a stable nitroxide radical distinguishes this compound from 4-isocyanato-TEMPO, eliminating paramagnetic interference in NMR structural elucidation and enabling use in radical-initiator-based polymerizations where nitroxides would act as chain-terminating traps [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable divergences in reaction kinetics, stabilizer permanence, antimicrobial durability, and photostabilizing effectiveness.

2,2,6,6-Tetramethylpiperidin-4-yl Isocyanate: Quantitative Evidence Guide for Scientific Selection and Procurement


Quantitative Isocyanation Kinetics: 30-Minute Completion vs. Alcohol-Based HALS Precursor Condensation

The isocyanate functional group of the target compound reacts with secondary hindered amines to form ureas quantitatively. In a twelve-compound panel of HALS prepared via isocyanation, reactions between various isocyanates and hindered piperidines (including 2,2,6,6-tetramethyl-4-piperidinol, 4-amino-2,2,6,6-tetramethylpiperidine, and 1,2,2,6,6-pentamethyl-4-piperidinol) proceeded to completion within <30 minutes at temperatures ranging from room temperature to 80 °C, with dibutyltin dilaurate as catalyst and no toxic byproducts detected [1]. In contrast, the alcohol-based HALS precursor TMP requires reaction with a separate isocyanate (e.g., allyl isocyanate or m-TMI) at 80 °C with dibutyltin dilaurate to form carbamates, as demonstrated in monomer syntheses by Pan et al. (1994) [2]. The pre-installed isocyanate on the target compound eliminates the need for a co-isocyanate reagent, reducing synthetic step count from two to one when introducing the hindered amine moiety into urea-containing polymers.

Isocyanate reaction kinetics Hindered amine light stabilizer synthesis Dibutyltin dilaurate catalysis

Permanent Covalent Stabilizer Anchoring vs. Physical Blending: Wash-Fastness and Solvent Resistance in Polyurethane

US Patent 4,178,279 (Bayer AG, 1979) explicitly claims that 2,2,6,6-tetraalkyl-piperidine derivatives bearing an H-active reactive group (including isocyanate) become integral constituents of the polyurethane molecule, producing permanently stabilized polyurethanes that are durable, wash-fast, acid-resistant, dry-cleaning-resistant, and solvent-resistant [1]. This performance arises because the hindered piperidine moiety is covalently attached via urea or urethane bonds formed by reaction of the isocyanate group with polyols or polyamines during polymer synthesis. In contrast, the commercial HALS Tinuvin 770—bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate—relies on physical dispersion in the polymer matrix and is known to suffer from migration, volatilization, and extraction during solvent exposure or repeated laundering [1] [2]. The covalent anchoring strategy renders extraction of the stabilizer from the polyurethane matrix below detectable limits after exhaustive solvent extraction, whereas physically blended HALS can lose >50% of their initial content under identical extraction protocols [1].

Polyurethane stabilization Non-leaching HALS Chemical anchor vs. physical blend

Non-Paramagnetic Character vs. 4-Isocyanato-TEMPO: Molecular Weight, Purity, and Spectroscopic Compatibility

The target compound (C₁₀H₁₈N₂O, MW 182.26 g·mol⁻¹) bears no unpaired electron on the piperidine nitrogen, rendering it diamagnetic and fully amenable to standard ¹H and ¹³C NMR structural elucidation without paramagnetic line-broadening . Its closest structural analog, 4-isocyanato-TEMPO (4-isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl, CAS 88418-69-3, C₁₀H₁₇N₂O₂•, MW 197.26 g·mol⁻¹), possesses a stable nitroxide radical that broadens NMR signals within a ~10 Å radius, complicates mass spectrometric analysis, and acts as a potent radical polymerization inhibitor by trapping propagating chain radicals [1]. The technical grade of 4-isocyanato-TEMPO is frequently supplied at only ~85% purity, whereas the non-radical title compound can be obtained at ≥95% purity . This 10+ percentage-point purity differential translates into a >2-fold higher level of unidentified impurities in the TEMPO analog that may interfere with stoichiometric polymerizations or bioconjugation reactions.

Nitroxide radical comparison NMR characterization Radical-free polymer synthesis

Regenerable Antimicrobial Halamine Durability on Textiles: Multi-Cycle Laundering Resistance

US Patent 7,858,539 (Milliken & Company, 2010) discloses processes for generating durable antimicrobial halamine finishes on textile substrates using hindered amine compounds that specifically include 2,2,6,6-tetramethylpiperidin-4-yl isocyanate (CAS 84712-82-3) within the claimed structural scope [1] [2]. Treated textiles bearing at least 0.1 wt.% hindered halamine compound retain antimicrobial activity after repeated laundering, with the antimicrobial properties being regenerable upon subsequent exposure to chlorine bleach in the rinse cycle [1]. The hindered amine structure is essential: non-hindered amine antimicrobials (e.g., quaternary ammonium silanes) lose activity irreversibly upon laundering because they lack the steric protection that enables reversible N-halamine formation. In durability tests, hindered halamine-treated fabrics retained >99.9% bacterial reduction (log reduction >3) after 5–10 home laundering cycles, compared to non-hindered amine controls that dropped below 90% reduction after 3 cycles [1] [3].

Antimicrobial textile finishing Halamine regenerability Wash-durable biocidal coatings

Photostabilizing Effectiveness: Isocyanation-Derived HALS Performance Comparable to Commercial Tinuvin 770 in Polypropylene

In a direct comparative photostabilization study, twelve HALS compounds synthesized via isocyanation of hindered piperidine derivatives—using the same isocyanate chemistry that the target compound can participate in as a reactive building block—were evaluated alongside the commercial standard Tinuvin 770. Test results demonstrated that several of these HALS achieved photostabilizing effectiveness comparable to Tinuvin 770, as measured by carbonyl index evolution in polypropylene films under accelerated UV irradiation [1]. The quantitative conversion (<30 min) and absence of toxic byproducts in the isocyanation step translate to HALS products with consistent batch-to-batch performance. A related study by Pan et al. (1994) on monomeric vs. polymeric HALS derived from similar isocyanate chemistry showed that monomeric HALS carrying a tertiary hindered amine exhibited higher photostabilizing effectiveness than their secondary-amine counterparts, with the isocyanate-mediated attachment preserving the hindered amine's cyclic N-H or N-CH₃ active site geometry essential for the Denisov-cycle radical-scavenging mechanism [2].

Photostabilization efficiency Carbonyl index suppression HALS performance benchmarking

Best Research and Industrial Application Scenarios for 2,2,6,6-Tetramethylpiperidin-4-yl Isocyanate (CAS 84712-82-3)


Synthesis of Permanently Stabilized Polyurethane Elastomers and Foams via Covalent HALS Incorporation

Use the compound as a co-monomer in polyurethane formulations (reacting with polyols or polyamines) to install hindered amine light stabilizer groups directly into the polymer backbone. This approach, validated by Bayer's US 4,178,279 patent, yields polyurethanes with permanent wash-fastness, acid resistance, and solvent resistance—eliminating the stabilizer migration and leaching that plague physically blended HALS such as Tinuvin 770 [Section 3, Evidence Item 2; REFS-1]. Recommended loading: 0.5–2.0 wt.% relative to total polyol. Typical conditions: one-shot or prepolymer method at 60–80 °C, with the isocyanate functionality of the target compound reacting stoichiometrically with OH or NH₂ groups on polyols or chain extenders. This scenario is most valuable for automotive interior foams, footwear midsoles, and coated technical textiles where regulatory migration limits or long-term UV exposure are critical design factors.

Preparation of Polymerizable HALS Monomers for Radiation-Curable Coatings and Adhesives

React the compound with hydroxyethyl methacrylate (HEMA) or allyl alcohol to generate methacryloyl- or allyl-functionalized HALS monomers that can be copolymerized into acrylic, styrenic, or unsaturated polyester resins. The quantitative isocyanation kinetics (<30 min at RT–80 °C) and single-step reaction advantage relative to TMP-based two-step syntheses [Section 3, Evidence Item 1; REFS-2] make this route attractive for rapid monomer library generation. The non-paramagnetic nature of the compound ensures that the resulting monomers and their polymers are fully characterizable by NMR, unlike derivatives prepared from 4-isocyanato-TEMPO [Section 3, Evidence Item 3; REFS-3]. These polymerizable HALS are particularly suited for UV-curable clear coats, dental adhesives, and 3D-printing resins requiring intrinsic photostability without additive blooming.

Manufacturing Regenerable Antimicrobial Textiles via Hindered Halamine Finishing

Apply the compound as a hindered amine precursor in an aqueous acidified bath (0.02–5.0 wt.% solution) to deposit protonated hindered amine onto cotton, polyester, nylon, or blended fabrics, followed by deprotonation and oxidative halogenation with chlorine bleach to generate a durable N-halamine antimicrobial finish. As documented in Milliken & Company's US 7,858,539 patent [Section 3, Evidence Item 4; REFS-4], the finish retains >3 log bacterial reduction after 5–10 home laundering cycles and is fully regenerable by re-exposure to chlorine bleach during routine washing. This scenario addresses the medical textile, sportswear, and hospitality linen markets where non-leaching, rechargeable biocidal activity is desired and where quaternary-ammonium-based finishes fail to meet multi-cycle durability requirements.

Benchmarking and Replacement of Tinuvin 770 in Non-Leaching HALS Formulations

For polymer compounders and masterbatch producers seeking HALS with photostabilizing performance equivalent to Tinuvin 770 but with the option of covalent matrix attachment, isocyanation-derived HALS synthesized from the target compound as an intermediate represent a credible development pathway. The Pan et al. (1998) study demonstrates that isocyanation-derived HALS achieve carbonyl index suppression in polypropylene comparable to Tinuvin 770 under identical accelerated UV aging conditions [Section 3, Evidence Item 5; REFS-5]. By further functionalizing the target compound's isocyanate group with polymerizable moieties, compounders can create 'reactive HALS' that copolymerize with the host resin, mitigating the physical-loss limitations of the non-reactive sebacate-ester standard. Recommended evaluation protocol: 0.1–0.3 wt.% HALS in 100 μm PP or PE films, Xenon-arc weathering per ISO 4892-2, FTIR carbonyl index monitoring at 1715 cm⁻¹.

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